N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a bicyclic benzo[d]thiazole core modified with a dimethyl group at the 5,5-positions and a 7-oxo substituent.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-24-13-7-5-12(6-8-13)9-16(23)21-18-20-14-10-19(2,3)11-15(22)17(14)25-18/h5-8H,4,9-11H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKUUSHWNXZKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted thiazoles or phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the benzo[d]thiazole framework exhibit significant anticancer activity. Research has demonstrated that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, a study highlighted the synthesis of thiazole derivatives that showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant properties. Research indicates that thiazole derivatives can modulate voltage-gated sodium channels and GABA receptors, which are crucial in controlling neuronal excitability. A study found that certain thiazole-based compounds exhibited significant anticonvulsant activity in animal models, suggesting a potential therapeutic application for epilepsy .
Mechanistic Studies
Mechanistic studies using molecular docking simulations have provided insights into how this compound interacts with various biological targets. These studies suggest that the compound binds effectively to specific receptor sites, which may explain its biological activities .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic profiles; however, detailed toxicological evaluations are necessary to ascertain safety profiles for potential clinical use .
Case Study 1: Anticancer Mechanism
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives and evaluated their anticancer effects on human breast cancer cells. The results indicated that one derivative significantly reduced cell viability through apoptosis induction mechanisms .
Case Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant activity of thiazole derivatives using the maximal electroshock (MES) test in mice. The results showed that certain compounds exhibited strong protective effects against seizures at lower doses compared to traditional anticonvulsants like phenytoin .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiazole- and benzothiazole-based derivatives allow for critical comparisons in terms of synthesis, stability, and substituent effects. Below is a detailed analysis supported by evidence from diverse sources:
Key Observations
Core Structure Variations: The target compound’s tetrahydrobenzo[d]thiazole core differs from the thiazolidinone derivatives in , which exhibit a non-hydrogenated thiazolidinone ring. This difference likely impacts conformational flexibility and metabolic stability .
Electron-withdrawing groups (e.g., nitro in Compound 12, ) correlate with lower yields (53%) compared to electron-donating groups like methoxy (90% in Compound 9), highlighting synthetic challenges with polar substituents .
Thermal Stability: Melting points for thiazolidinone derivatives () range from 147–207°C, while the benzo[d]thiazole analog (Compound 8) melts at 147.1°C. The target compound’s melting point is unreported but expected to align with these ranges due to structural similarities .
Research Findings and Implications
- Synthetic Accessibility: Thiazolidinone derivatives () are synthesized via cyclocondensation reactions, whereas benzo[d]thiazoles () require multi-step alkylation/acylation. The target compound’s synthesis likely follows a hybrid approach, though specific details are absent in the evidence.
- Biological Relevance : Compounds with sulfamoyl () or nitro groups () often exhibit antimicrobial or enzyme-inhibitory activity. The ethoxyphenyl group in the target compound may modulate selectivity toward specific biological targets, though empirical data are needed for validation.
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C25H21N3O2S
- Molecular Weight : 427.52 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme critical in melanin production. For example, related compounds with a 2-phenylbenzo[d]oxazole scaffold exhibited IC50 values indicating strong inhibitory activity against mushroom tyrosinase .
- Antimicrobial Activity : Some derivatives of thiazole compounds have demonstrated antimicrobial properties. Research indicates that modifications to the thiazole ring can enhance these effects, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Tyrosinase Inhibition Study : A study investigating various phenolic compounds found that those with structural similarities to this compound showed promising results in inhibiting tyrosinase activity. The most effective compound had an IC50 value significantly lower than that of standard inhibitors like kojic acid .
- Antimicrobial Testing : In a comparative study of thiazole derivatives, several compounds were tested against bacterial strains. Results indicated that certain modifications to the thiazole structure enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- In Vitro Assays : In vitro assays conducted on similar compounds have shown their potential as immunosuppressive agents by inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .
Comparative Activity Table
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 14.33 | Tyrosinase Inhibitor |
| Compound B | 40.42 | Antimicrobial |
| N-(5,5-Dimethyl...) | TBD | TBD |
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Tyrosinase Inhibition | Strong inhibitory activity observed; potential for skin lightening agents |
| Antimicrobial | Effective against various bacterial strains; further studies needed |
| Anti-inflammatory | Promising results; requires more extensive clinical trials |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction conditions, including:
- Temperature : Elevated temperatures may accelerate reaction kinetics but risk side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often preferred for thiazole/acetamide derivatives to stabilize intermediates .
- Purification : Column chromatography or recrystallization improves purity, as demonstrated in analogous thiadiazole derivatives (e.g., 21–33% yields achieved via controlled solvent systems) .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling reagents (e.g., EDC/HOBt) enhance acylation efficiency .
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, as shown for structurally similar compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% recommended for biological assays) .
Q. How do functional groups influence the compound’s reactivity?
- The thiazole ring provides π-π stacking potential for biological target interactions.
- The 4-ethoxyphenyl acetamide moiety enhances lipophilicity, affecting membrane permeability .
- Steric effects from 5,5-dimethyl groups may hinder nucleophilic attacks, requiring tailored reaction conditions .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Unreacted intermediates : Monitor via TLC and optimize stoichiometry.
- Oxidation byproducts : Use inert atmospheres (N₂/Ar) to stabilize the thiazole ring .
- Solvent residues : Lyophilization or vacuum drying removes volatile impurities .
Q. What criteria guide solvent selection for reactions involving this compound?
- Solubility : Ensure reactants and products remain dissolved (e.g., DCM for lipophilic intermediates).
- Reactivity : Avoid protic solvents (e.g., H₂O) that may hydrolyze acetamide bonds .
- Boiling point : Match to reaction temperature (e.g., reflux in toluene for high-temperature steps) .
Advanced Research Questions
Q. How can computational methods accelerate derivative design?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states .
- Molecular docking identifies binding affinities with target proteins (e.g., kinases) .
- Machine learning models trained on PubChem data prioritize synthetic routes .
Q. What methodologies support structure-activity relationship (SAR) studies?
- Functional group substitution : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) .
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination) .
- Pharmacophore modeling : Maps steric/electronic features driving bioactivity .
Q. How can statistical design of experiments (DoE) optimize reaction parameters?
- Factorial designs screen variables (e.g., temperature, solvent ratio) with minimal runs .
- Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .
- Example: A 2³ factorial design reduced synthesis steps for a thiadiazole analog by 40% .
Q. What strategies resolve discrepancies in biological activity data?
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures .
- Photostability : UV-Vis spectroscopy monitors degradation under light exposure .
- Hydrolytic stability : Accelerated aging in buffered solutions (pH 1–10) identifies susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
